Sterigmatocystin

Catalog No.
S543960
CAS No.
10048-13-2
M.F
C18H12O6
M. Wt
324.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sterigmatocystin

CAS Number

10048-13-2

Product Name

Sterigmatocystin

IUPAC Name

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1

InChI Key

UTSVPXMQSFGQTM-DCXZOGHSSA-N

SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Solubility

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine
7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE

Synonyms

Sterigmatocystin; Sterigmatocystine; NSC-201423; NSC 201423; NSC201423; NSC-204985; NSC 204985; NSC204985;

Canonical SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Isomeric SMILES

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O

Description

The exact mass of the compound Sterigmatocystin is 324.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine7138 mg/100 ml chloroform, 1815 mg/100 ml pyridinein water, 1.44 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201423. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins. It belongs to the ontological category of sterigmatocystins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aflatoxins and related substances [PK10]. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis Studies and Fungal Physiology

  • Sterigmatocystin serves as a precursor molecule in the biosynthetic pathway of aflatoxins, another group of potent carcinogens produced by Aspergillus species. Studying sterigmatocystin production helps researchers understand the regulation and enzymatic steps involved in aflatoxin biosynthesis. This knowledge can be used to develop strategies to control aflatoxin contamination in food and agricultural products.

Toxicology and Carcinogenesis Research

  • Due to its mutagenic and DNA-damaging properties, sterigmatocystin itself is used in some toxicology studies to investigate mechanisms of carcinogenesis []. Researchers can explore how sterigmatocystin interacts with cellular processes and disrupts DNA replication, ultimately leading to cancer development [].

Development of Detection Methods

  • The presence of sterigmatocystin in food products can indicate potential aflatoxin contamination. Researchers use sterigmatocystin as a standard or reference compound to develop and validate analytical methods for detecting these harmful toxins in food samples.

Important Note:

  • It's crucial to emphasize that due to its hazardous nature, handling and research involving sterigmatocystin requires strict safety protocols and adherence to regulations set by governing bodies.

Sterigmatocystin is classified as a polyketide mycotoxin characterized by a complex structure that includes a xanthone nucleus fused to a bifuran moiety. It typically appears as pale yellow needles and is soluble in various organic solvents such as methanol, ethanol, and chloroform . The compound has garnered attention due to its potent carcinogenic properties, being classified by the International Agency for Research on Cancer as Group 2B, indicating it is possibly carcinogenic to humans .

Sterigmatocystin is believed to exert its toxic effects through similar mechanisms as aflatoxins. It likely interacts with DNA, causing mutations and genotoxicity, potentially leading to cancer []. The specific mechanisms are still under investigation.

Sterigmatocystin is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) [].

  • Toxicity: Studies have shown that sterigmatocystin exhibits hepatotoxic (liver damage) and nephrotoxic (kidney damage) effects in animals [].
  • Exposure: Human exposure can occur through consumption of contaminated grains, cheese, or coffee beans []. However, the levels are generally considered lower than those of aflatoxins.

  • Methylation: It can be easily methylated using methyl iodide.
  • Alkaline Hydrolysis: Reacting with hot potassium hydroxide and ethanol leads to significant structural changes.
  • Formation of Epoxides: The compound can be metabolically activated to form sterigmatocystin-1,2-epoxide, which is highly reactive and can bind to DNA, leading to mutagenic effects .

The biological activity of sterigmatocystin has been extensively studied:

  • Mutagenicity: It exhibits mutagenic properties but is approximately ten times less potent than aflatoxin B1 when assessed using the Ames test. Activation in biological systems leads to DNA damage and chromosomal alterations .
  • Carcinogenicity: Chronic exposure in laboratory animals has resulted in liver tumors and other significant health issues such as renal lesions and pulmonary tumors .
  • Toxicity: Symptoms of sterigmatocystin toxicity include liver damage, kidney damage, and gastrointestinal distress. In cattle, ingestion of contaminated feed has resulted in severe health consequences .

Sterigmatocystin is synthesized naturally by fungi through complex biosynthetic pathways. The primary method involves:

  • Fungal Cultivation: Culturing Aspergillus species under specific conditions allows for the production of sterigmatocystin. Studies have indicated that the absence of glucose enhances its biosynthesis due to the regulation of gene clusters involved in aflatoxin production .
  • Chemical Synthesis: Laboratory synthesis has been explored but remains less common compared to natural extraction from fungal cultures .

Sterigmatocystin has limited applications due to its toxicity but serves critical roles in research:

  • Model Compound: It acts as a model for studying the regulation of aflatoxin biosynthesis due to its structural similarities.
  • Research Tool: Its mutagenic properties make it useful for studies on carcinogenesis and DNA damage mechanisms .

Sterigmatocystin shares structural similarities with several other mycotoxins. Here are some notable compounds:

Compound NameStructural FeaturesSimilarities with SterigmatocystinUnique Aspects
Aflatoxin B1Polyketide structurePrecursor relationshipMore potent carcinogen
Aflatoxin G1Similar polyketide backboneShares biosynthetic pathwayLess studied than Aflatoxin B1
Ochratoxin AContains a phenylalanine moietyBoth are mycotoxins produced by fungiDifferent mechanism of action
PatulinSimple polyketideProduced by fungiPrimarily affects fruits and vegetables

Sterigmatocystin's unique structure and its role as an aflatoxin precursor distinguish it within this group of mycotoxins. Its relatively lower potency compared to aflatoxins makes it an interesting subject for further research into fungal toxins and their effects on health.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pale yellow solid; [HSDB] Yellow powder; [MSDSonline]

Color/Form

Pale-yellow crystals

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.06338810 g/mol

Monoisotopic Mass

324.06338810 g/mol

Heavy Atom Count

24

LogP

log Kow = 3.81 (est)

Appearance

Solid powder

Melting Point

246 °C with decomp

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5F95211S5Z

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.73X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

10048-13-2

Absorption Distribution and Excretion

In rats given a single ip injection of 6.4 mg/animal (14)C-sterigmatocystin in DMSO, 5.6% of the activity was found in the urine, 67% in the feces and GI tract and 11% in the liver after 12 hours. These levels declined slightly after 24 hr. In fasted or non-fasted rats given 1.4 mg/animal (3)H-sterigmatocystin orally, the highest activity after 16 hr was found in the feces and GI tract; lesser amounts were found in the urine, blood, expired air, liver and kidneys.

Metabolism Metabolites

In Vervet monkeys the major urinary metabolite was identified as sterigmatocystin-beta-d-glucuronide, which accounted for 75% of the oral dose administered.
Sterigmatocystin was covalently bound to calf thymus DNA by incubation with phenobarbital-induced rat liver microsomes. The adduct was identified as 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. The structure and stereochemistry of this adduct indicated that the exo-sterigmatocystin-1,2-oxide was the metabolite that reacted with DNA, and the quantitative yield of adduct indicated that this metabolite was a major product of the in vitro metabolism of sterigmatocystin.
The species sensitivity to sterigmatocystin toxicity was in the order: monkey greater than rat greater than mouse. It was postulated that these differences were due to species differences in liver sterigmatocystin distribution, sterigmatocystin 2,3-epoxide formation from sterigmatocystin and drug-metabolizing enzymes in the liver microsome.
/Sterigmatocystin is/ activated by /a/ human P450 enzyme, CYP3A4. /From table/

Wikipedia

Sterigmatocystin

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

General Manufacturing Information

It has been produced in the lab from cultures of Aspergillus versicolor (vuillemin) tiraboshi, from Aspergillus nidulans (eidam) wint ... of 16 cultures of Aspergillus versicolor found on country-cured hams, 10 were found to be capable of producing sterigmatocystin in culture on three types of lab media. ... sterigmatocystin was also identified in salami inoculated with two strains of Aspergillus versicolor; 1-2 mg/kg were found on the casing and 0.1 mg/kg in the interior.
It is produced by ... Penicillium luteum ...
Sterigmatocystin ... is elaborated by ... Aspergillus rugulosus ...
... Sterigmatocystin ... /is/ a xanthone derivative. ...With a bisdihydrofuran ring system in the molecule.
Biochemically sterigmatocystin ... /is a/ biosynthetic precursor to the aflatoxins ... sterigmatocystin and aflatoxin induce similar but not identical toxicological effects.

Analytic Laboratory Methods

...ASSAY /DESCRIBED/ FOR THE QUANTITATIVE DETERMINATION OF AS LITTLE AS 0.0025 UG STERIGMATOCYSTIN IN GRAIN AND OIL SEEDS USING THIN-LAYER CHROMATOGRAPHY (TLC)... A TLC METHOD IN WHICH ALUMINUM CHLORIDE IS SPRAYED ONTO THE DEVELOPED PLATE HAS DETECTED 30 UG/KG...IN SPIKED WHEAT OR OTHER GRAIN SAMPLES. A TLC METHOD HAS ALSO BEEN DEVELOPED FOR SCREENING FUNGAL EXTRACTS AND FOR THE ANALYSIS OF GROUNDNUTS FOR THREE MYCOTOXINS INCL STERIGMATOCYSTIN...WITH A LIMIT OF DETECTION OF 0.01 UG.
AN ANALYTICAL METHOD BY HIGH PERFORMANCE THIN-LAYER CHROMATOGRAPHY IS DESCRIBED FOR THE SIMULTANEOUS DETERMINATION OF 13 MYCOTOXINS (FOOD CONTAMINANTS & SUSPECTED CARCINOGENS) INCL STERIGMATOCYSTIN. BY USING IN SITU SCANNING OF THE HPTLC PLATE, DETECTION LIMITS IN THE LOW NANOGRAM RANGE WERE OBTAINED BY UV-VISIBLE ABSORPTION (REFLECTANCE MODE) AND IN THE LOW PICOGRAM RANGE BY FLUORESCENCE WITH A RELATIVE STANDARD DEVIATION OF 0.7-2.2% IN THE NANOGRAM RANGE.
... TOXIC STERIGMATOCYSTIN AND DIHYDROSTERIGMATOCYSTIN WERE DETERMINED IN CONTAMINATED FOOD BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. THE DETECTION LIMIT WAS APPROXIMATELY 10 NG.
Method: AOAC 973.38; Procedure: thin layer chromatographic method; Analyte: sterigmatocystin; Matrix: barley and wheat; Detection Limit: not provided.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15
1: Díaz Nieto CH, Granero AM, Zon MA, Fernández H. Sterigmatocystin: A mycotoxin to be seriously considered. Food Chem Toxicol. 2018 May 26;118:460-470. doi: 10.1016/j.fct.2018.05.057. [Epub ahead of print] Review. PubMed PMID: 29842907.
2: Gruber-Dorninger C, Novak B, Nagl V, Berthiller F. Emerging Mycotoxins: Beyond Traditionally Determined Food Contaminants. J Agric Food Chem. 2017 Aug 23;65(33):7052-7070. doi: 10.1021/acs.jafc.6b03413. Epub 2016 Sep 16. Review. PubMed PMID: 27599910.
3: Calvo AM, Cary JW. Association of fungal secondary metabolism and sclerotial biology. Front Microbiol. 2015 Feb 16;6:62. doi: 10.3389/fmicb.2015.00062. eCollection 2015. Review. PubMed PMID: 25762985; PubMed Central PMCID: PMC4329819.
4: Alkhayyat F, Yu JH. Upstream regulation of mycotoxin biosynthesis. Adv Appl Microbiol. 2014;86:251-78. doi: 10.1016/B978-0-12-800262-9.00005-6. Review. PubMed PMID: 24377857.
5: Levin RE. PCR detection of aflatoxin producing fungi and its limitations. Int J Food Microbiol. 2012 May 1;156(1):1-6. doi: 10.1016/j.ijfoodmicro.2012.03.001. Epub 2012 Mar 7. Review. PubMed PMID: 22445201.
6: Schwelm A, Bradshaw RE. Genetics of dothistromin biosynthesis of Dothistroma septosporum: an update. Toxins (Basel). 2010 Nov;2(11):2680-98. doi: 10.3390/toxins2112680. Epub 2010 Nov 5. Review. PubMed PMID: 22069571; PubMed Central PMCID: PMC3153176.
7: Versilovskis A, De Saeger S. Sterigmatocystin: occurrence in foodstuffs and analytical methods--an overview. Mol Nutr Food Res. 2010 Jan;54(1):136-47. doi: 10.1002/mnfr.200900345. Review. PubMed PMID: 19998385.
8: Zhang XH, Xue LY. [Carcinogenicity and biological effectiveness of sterigmatocystin]. Zhonghua Bing Li Xue Za Zhi. 2009 Feb;38(2):136-8. Review. Chinese. PubMed PMID: 19573367.
9: Paterson RR, Lima N. Mutagens manufactured in fungal culture may affect DNA/RNA of producing fungi. J Appl Microbiol. 2009 Apr;106(4):1070-80. doi: 10.1111/j.1365-2672.2008.04024.x. Review. PubMed PMID: 19291250.
10: Georgianna DR, Payne GA. Genetic regulation of aflatoxin biosynthesis: from gene to genome. Fungal Genet Biol. 2009 Feb;46(2):113-25. doi: 10.1016/j.fgb.2008.10.011. Epub 2008 Nov 5. Review. PubMed PMID: 19010433.
11: Tanaka K, Sago Y, Zheng Y, Nakagawa H, Kushiro M. Mycotoxins in rice. Int J Food Microbiol. 2007 Oct 20;119(1-2):59-66. Epub 2007 Aug 9. Review. PubMed PMID: 17913273.
12: van Egmond HP, Schothorst RC, Jonker MA. Regulations relating to mycotoxins in food: perspectives in a global and European context. Anal Bioanal Chem. 2007 Sep;389(1):147-57. Epub 2007 May 17. Review. PubMed PMID: 17508207.
13: Karlgren M, Ingelman-Sundberg M. Tumour-specific expression of CYP2W1: its potential as a drug target in cancer therapy. Expert Opin Ther Targets. 2007 Jan;11(1):61-7. Review. PubMed PMID: 17150034.
14: Bradshaw RE, Zhang S. Biosynthesis of dothistromin. Mycopathologia. 2006 Sep;162(3):201-13. Review. PubMed PMID: 16944287.
15: Cary JW, Ehrlich KC. Aflatoxigenicity in Aspergillus: molecular genetics, phylogenetic relationships and evolutionary implications. Mycopathologia. 2006 Sep;162(3):167-77. Review. PubMed PMID: 16944284.
16: Yu JH. Heterotrimeric G protein signaling and RGSs in Aspergillus nidulans. J Microbiol. 2006 Apr;44(2):145-54. Review. PubMed PMID: 16728950.
17: Kamei K, Watanabe A. Aspergillus mycotoxins and their effect on the host. Med Mycol. 2005 May;43 Suppl 1:S95-9. Review. PubMed PMID: 16110799.
18: Yu JH, Keller N. Regulation of secondary metabolism in filamentous fungi. Annu Rev Phytopathol. 2005;43:437-58. Review. PubMed PMID: 16078891.
19: Misumi J. [The mechanisms of gastric cancer development produced by the combination of Helicobacter pylori with Sterigmatocystin, a mycotoxin]. Nihon Rinsho. 2004 Jul;62(7):1377-86. Review. Japanese. PubMed PMID: 15283159.
20: Yabe K, Nakajima H. Enzyme reactions and genes in aflatoxin biosynthesis. Appl Microbiol Biotechnol. 2004 Jun;64(6):745-55. Epub 2004 Mar 12. Review. PubMed PMID: 15022028.

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